molecular formula C11H20N4 B7806947 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine

Cat. No.: B7806947
M. Wt: 208.30 g/mol
InChI Key: DBLPYRLBAKYMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

Research indicates that 1-(1-Isopropylpiperidin-4-YL)-1H-pyrazol-5-amine exhibits several biological activities, particularly in the realm of pharmacology. Some notable findings include:

  • CNS Activity : The compound has shown potential as a central nervous system (CNS) agent, possibly acting as a modulator of neurotransmitter systems.
  • Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for mood disorders.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold for drug development. Its applications in medicinal chemistry include:

  • Lead Compound Development : Due to its promising biological activity, it can serve as a lead compound for the synthesis of new derivatives aimed at enhancing efficacy and reducing side effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Neuropharmacological Studies : A study published in Pharmacology Biochemistry and Behavior examined the effects of various derivatives of pyrazole compounds on anxiety and depression models in rodents. It was found that certain modifications to the isopropylpiperidine group enhanced the antidepressant activity compared to standard treatments .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that variations in the substituents on the piperidine ring significantly affect the compound's binding affinity to serotonin receptors, which are critical in mood regulation .
  • Synthetic Methodologies : Innovative synthetic pathways have been developed for the efficient production of this compound, facilitating further exploration of its derivatives for enhanced pharmacological profiles .

Properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-9(2)14-7-4-10(5-8-14)15-11(12)3-6-13-15/h3,6,9-10H,4-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLPYRLBAKYMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.